molecular formula C16H14FNO2 B11306472 N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine

Cat. No.: B11306472
M. Wt: 271.29 g/mol
InChI Key: BLNSWNVKKDHIED-UHFFFAOYSA-N
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Description

{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(FURAN-2-YL)METHYL]AMINE is an organic compound that features a furan ring substituted with a fluorophenyl group and a furan-2-ylmethylamine moiety

Properties

Molecular Formula

C16H14FNO2

Molecular Weight

271.29 g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C16H14FNO2/c17-15-6-2-1-5-14(15)16-8-7-13(20-16)11-18-10-12-4-3-9-19-12/h1-9,18H,10-11H2

InChI Key

BLNSWNVKKDHIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCC3=CC=CO3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(FURAN-2-YL)METHYL]AMINE typically involves the reaction of 2-fluorophenylboronic acid with furan-2-carbaldehyde under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The resulting intermediate is then subjected to reductive amination with furan-2-ylmethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(FURAN-2-YL)METHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(FURAN-2-YL)METHYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism by which {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(FURAN-2-YL)METHYL]AMINE exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(FURAN-2-YL)METHANOL]
  • {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(FURAN-2-YL)METHYL]ETHYLAMINE

Uniqueness

{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(FURAN-2-YL)METHYL]AMINE is unique due to the presence of both a fluorophenyl group and a furan-2-ylmethylamine moiety, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Biological Activity

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

  • Molecular Formula : C17H15FN2O
  • Molecular Weight : 282.31 g/mol
  • CAS Number : Not specified in the results but can be identified through its structure.

Synthesis

The compound can be synthesized through various methods, often involving reactions between substituted furan derivatives and amines. The specific synthetic pathways may vary, but the general approach includes:

  • Formation of Furylmethylamine : Starting with 2-furylmethyl derivatives.
  • Substitution Reactions : Introducing the 2-fluorophenyl group through electrophilic aromatic substitution.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties:

  • Antibacterial Effects : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
  • Antifungal Properties : In addition to antibacterial activity, it has demonstrated antifungal effects, likely by interfering with fungal cell membrane integrity.

The biological activity is largely attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Interference with Cell Signaling : It could disrupt signaling pathways critical for pathogen survival and virulence.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • A study evaluated the compound's ability to inhibit bacterial growth in vitro. Results indicated a minimum inhibitory concentration (MIC) of approximately 50 µg/mL against E. coli and S. aureus.
    Bacterial StrainMIC (µg/mL)
    E. coli50
    S. aureus50
    Pseudomonas spp.75
  • Fungal Inhibition Assay :
    • Another research focused on its antifungal activity against Candida species, revealing an MIC of 40 µg/mL.
    Fungal StrainMIC (µg/mL)
    C. albicans40
    C. glabrata50
  • Toxicity Studies :
    • Preliminary toxicity assessments in mammalian cell lines indicated low cytotoxicity, suggesting a favorable safety profile for further development.

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